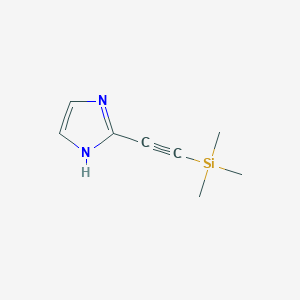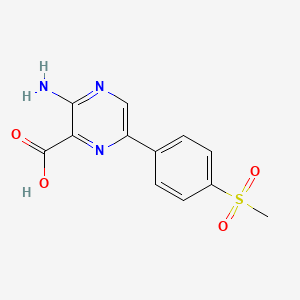
3-Amino-6-(4-Methylsulfonylphenyl)pyrazin-2-carbonsäure
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid” is C12H11N3O4S . The molecular weight is 293.3 .Chemical Reactions Analysis
The yield of the pyrazine-2-carboxamides and the reaction time depended on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines . N - (4-chlorophenyl)pyrazine-2-carboxamides can be prepared by this method in 81% yield .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-Amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid” include its molecular formula, molecular weight, and intricate molecular structure .Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie wurde diese Verbindung hinsichtlich ihres Potenzials als Antituberkulosemittel untersucht. Analoge von Pyrazinamid, einem Antituberkulosemittel der ersten Wahl, wurden unter Verwendung ähnlicher Pyrazinderivate synthetisiert. Diese Analoga zeigten vielversprechende Aktivität gegen Mycobacterium tuberculosis .
Biochemie
Biochemisch sind Pyrazinderivate bekanntermaßen beim Menschen und bei Tieren metabolisiert und werden nach Hydroxylierung als Glukuronide ausgeschieden oder über die Niere an Glutathion gebunden . Dies deutet auf ein Potenzial für die Untersuchung der Stoffwechselwege und Entgiftungsprozesse hin, die Pyrazinverbindungen betreffen.
Medizinische Chemie
In der medizinischen Chemie wurden Derivate der Pyrazincarbonsäure entwickelt, um die Lipophilie zu erhöhen und folglich die Arzneistoffaufnahme und -wirksamkeit zu verbessern. Diese Derivate wurden auf antimikrobielle, antibakterielle und antimykotische Aktivitäten getestet, wobei einige eine hohe Aktivität gegen Mycobacterium tuberculosis zeigten .
Organische Synthese
Die organische Synthese verwendet Pyrazincarbonsäurederivate in der Yamaguchi-Reaktion zur Synthese von Estern und Lactonen. Diese Reaktion ist von Bedeutung für die Synthese von Pyrazinamid-Analoga, die für die Tuberkulosebehandlung von entscheidender Bedeutung sind .
Chemieingenieurwesen
Im Chemieingenieurwesen umfasst die Synthese von Pyrazinderivaten Reaktionen, die zu Acylchloriden und Carboxamiden führen, die wichtige Zwischenprodukte bei der Herstellung verschiedener Arzneimittel sind .
Lebensmittelindustrie (Zusätzliche Anwendung)
Pyrazine sind auch in der Lebensmittelindustrie als Aromastoffe von Bedeutung, da sie über charakteristische Aromen und Geschmacksrichtungen verfügen. Sie tragen zu den Geschmacksprofilen verschiedener Lebensmittel bei, darunter Kaffee- und Kakao-Produkte .
Parfümerie (Zusätzliche Anwendung)
In der Parfümerie werden Pyrazinverbindungen für ihre Fähigkeit geschätzt, einzigartige Düfte zu verleihen. Sie werden verwendet, um komplexe Düfte zu erzeugen und das olfaktorische Erlebnis in verschiedenen Produkten zu verbessern .
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-amino-6-(4-methylsulfonylphenyl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-20(18,19)8-4-2-7(3-5-8)9-6-14-11(13)10(15-9)12(16)17/h2-6H,1H3,(H2,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARWHXWAXGYWCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C(=N2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
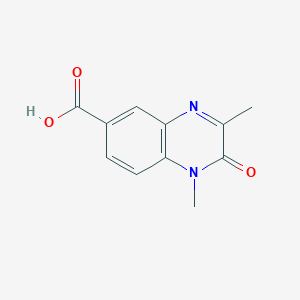
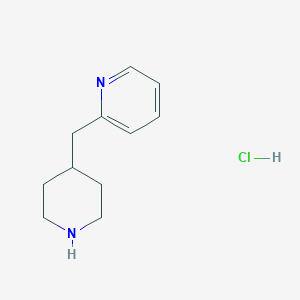
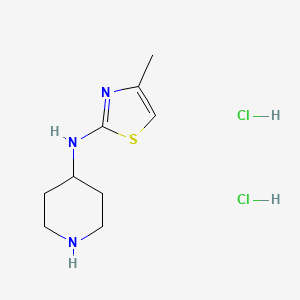

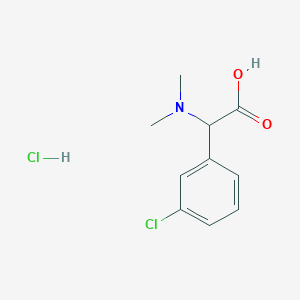
![[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]methanamine hydrochloride](/img/structure/B1453238.png)
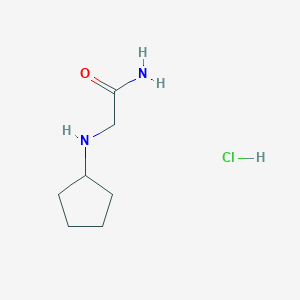
![3-[4-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1453240.png)
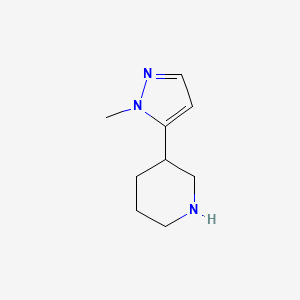
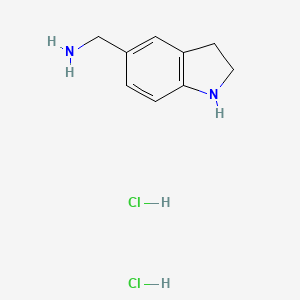
![[1-(2,6-Difluorophenyl)cyclobutyl]methylamine](/img/structure/B1453249.png)

